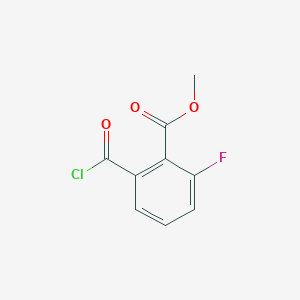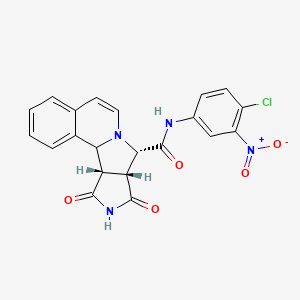![molecular formula C24H31NO3 B12633228 [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-56-5](/img/structure/B12633228.png)
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that features a carbazole functional group attached to an acetic acid moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the reaction of 9-decyl-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid has several scientific research applications:
Organic Electronics: The compound is used as a charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Photovoltaic Devices: It serves as a self-assembled monolayer material for photovoltaic solar cells, enhancing device performance and operational stability.
Conducting Polymers: The compound is used in the synthesis of conducting polymers for various electronic applications.
Wirkmechanismus
The mechanism of action of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid in photovoltaic devices involves the formation of a self-assembled monolayer on the electrode surface. The carboxylic acid group anchors the compound to the electrode, while the carbazole moiety facilitates charge transport. This arrangement reduces nonradiative recombination and enhances the crystallinity of the active materials, leading to improved device efficiency .
Vergleich Mit ähnlichen Verbindungen
[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid can be compared with other carbazole derivatives such as:
2-(9H-Carbazol-9-yl)acetic acid: Similar in structure but lacks the decyl chain, resulting in different solubility and electronic properties.
Polycarbazole derivatives: These polymers have extended conjugation lengths and are used in various optoelectronic applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a carbazole moiety, which imparts unique solubility and electronic properties, making it suitable for specific applications in organic electronics and photovoltaics.
Eigenschaften
CAS-Nummer |
920982-56-5 |
|---|---|
Molekularformel |
C24H31NO3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-(9-decylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-11-16-25-22-13-10-9-12-20(22)21-15-14-19(17-23(21)25)28-18-24(26)27/h9-10,12-15,17H,2-8,11,16,18H2,1H3,(H,26,27) |
InChI-Schlüssel |
RMTDSWBVIRVIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12633152.png)
![1-Methyl-2-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine](/img/structure/B12633166.png)
![3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)


![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)


![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)

